molecular formula C9H7BrO2 B13501458 2-Bromo-5-methoxy-1-benzofuran

2-Bromo-5-methoxy-1-benzofuran

Katalognummer: B13501458
Molekulargewicht: 227.05 g/mol
InChI-Schlüssel: BNGYLDVNNLUTEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methoxy-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are used in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-1-benzofuran can be achieved through several methods. One common approach involves the bromination of 5-methoxy-1-benzofuran. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-methoxy-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-substituted-5-methoxy-1-benzofuran derivatives.

    Oxidation Reactions: Formation of 5-methoxy-1-benzofuran-2-carboxylic acid.

    Reduction Reactions: Formation of 5-methoxy-1-benzofuran.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-methoxy-1-benzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-methoxy-1-benzofuran is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and methoxy group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-1-benzofuran is unique due to the presence of both the bromine atom and methoxy group, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H7BrO2

Molekulargewicht

227.05 g/mol

IUPAC-Name

2-bromo-5-methoxy-1-benzofuran

InChI

InChI=1S/C9H7BrO2/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3

InChI-Schlüssel

BNGYLDVNNLUTEM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.